7-Nitronaphthalen-2-ol
Overview
Description
7-Nitronaphthalen-2-ol is an organic compound with the molecular formula C10H7NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 7th position and a hydroxyl group (-OH) at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitronaphthalen-2-ol can be synthesized through the nitration of naphthalen-2-ol. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction mixture is carefully monitored to maintain optimal temperature and acidity levels. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 7-amino-naphthalen-2-ol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
7-Nitronaphthalen-2-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacturing of advanced materials.
Mechanism of Action
The mechanism of action of 7-nitronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but with the nitro group at the 1st position.
2-Nitronaphthalene: Nitro group at the 2nd position, lacks the hydroxyl group.
8-Nitronaphthalen-2-ol: Nitro group at the 8th position, similar hydroxyl group placement.
Uniqueness: 7-Nitronaphthalen-2-ol is unique due to the specific positioning of both the nitro and hydroxyl groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-nitronaphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUWECFMAMZFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901445 | |
Record name | NoName_562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38397-08-9, 82322-43-8 | |
Record name | 7-Nitro-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38397-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalenol, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082322438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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